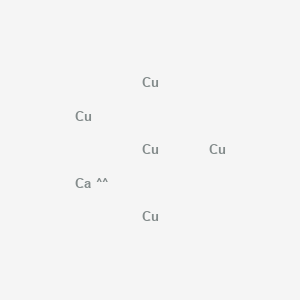
Einecs 234-313-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing calcium copper titanate, each with its own advantages and disadvantages. Some of the commonly employed techniques include:
Microwave-assisted synthesis: This method uses microwave radiation to heat the reactants, resulting in faster reaction times and improved product purity.
Industrial Production Methods
In industrial settings, the solid-state reaction method is commonly used due to its simplicity and cost-effectiveness. advanced techniques such as sol-gel and microwave-assisted synthesis are also employed to achieve better control over the material’s properties and to produce high-purity calcium copper titanate .
Chemical Reactions Analysis
Types of Reactions
Calcium copper titanate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ions are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the copper ions are reduced to lower oxidation states.
Substitution: Calcium copper titanate can undergo substitution reactions, where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state copper compounds, while reduction reactions may yield lower oxidation state copper compounds .
Scientific Research Applications
Calcium copper titanate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which calcium copper titanate exerts its effects is primarily related to its unique electronic and dielectric properties. The compound’s high dielectric constant and colossal permittivity allow it to store and release electrical energy efficiently, making it valuable for use in electronic devices. Additionally, the compound’s perovskite structure enables it to exhibit magnetoelectric coupling effects under an external magnetic field, opening up possibilities for multifunctional devices .
Comparison with Similar Compounds
Calcium copper titanate can be compared with other similar compounds, such as:
Properties
CAS No. |
11091-65-9 |
|---|---|
Molecular Formula |
CaCu5 |
Molecular Weight |
357.81 g/mol |
IUPAC Name |
calcium;copper |
InChI |
InChI=1S/Ca.5Cu |
InChI Key |
YSDQBJLLKLEDGX-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















